3-Bromo-2-(bromomethyl)-6-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-6-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-3-2-5(9)6(4-8)10-7/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGDDQOMGYAWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 3 Bromo 2 Bromomethyl 6 Methoxypyridine
Nucleophilic Substitution Reactions at Bromine Centers
The two bromine atoms on 3-Bromo-2-(bromomethyl)-6-methoxypyridine exhibit pronounced differences in their susceptibility to nucleophilic attack. The bromomethyl group behaves like a reactive benzylic halide, while the pyridyl bromide is considerably less reactive towards classical nucleophilic substitution but can be activated under specific conditions.
The bromine atom at the 3-position of the pyridine (B92270) ring is generally unreactive toward standard nucleophilic aromatic substitution (SNAr) reactions. Its displacement typically requires harsh reaction conditions or activation through metal-halogen exchange or coordination to a transition metal. The electron-donating effect of the 6-methoxy group and the steric hindrance from the adjacent 2-(bromomethyl) substituent further decrease its reactivity. However, in processes like cine substitution, observed in other 3-bromopyridine derivatives, a nucleophile may attack an adjacent position, leading to a rearranged product under specific, often copper-catalyzed, conditions nih.gov.
In stark contrast to the pyridyl bromide, the bromomethyl group is highly susceptible to nucleophilic substitution, primarily via an SN2 mechanism. This enhanced reactivity is analogous to that of benzyl bromide, where the adjacent pyridine ring stabilizes the transition state. This site serves as a key electrophilic center for introducing a wide variety of functionalities.
The bromomethyl group readily reacts with a range of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds. This reactivity is a cornerstone of its utility in synthetic chemistry, particularly for constructing larger, functionalized molecules and for tethering the pyridyl moiety to other structures mdpi.com. For instance, similar 2-(bromomethyl)pyridine derivatives are used to prepare ligands for metal ion chelation by reacting them with amine-functionalized supports mdpi.com.
Common nucleophilic displacement reactions involving the bromomethyl group of analogous compounds are summarized in the table below.
| Nucleophile | Reagent Example | Product Type | Reference Example |
| Hydroxide | NaOH / H₂O | Alcohol | Conversion of 2-bromomethyl pyridine to 2-pyridine methanol researchgate.net. |
| Acetate | Sodium Acetate | Acetate Ester | Displacement followed by hydrolysis to yield the corresponding alcohol researchgate.net. |
| Amines | Primary/Secondary Amines | Substituted Amines | Used in the synthesis of multidentate ligands mdpi.comsigmaaldrich.com. |
| Thiols | Ethanethiol | Thioether | Preparation of 2-[N-(2-aminoethanethiol) methyl]-pyridine sigmaaldrich.com. |
| Azide | Sodium Azide | Azide | Precursor for amines via reduction. |
| Morpholine | Morpholine | Morpholinyl Derivative | Synthesis of 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one sigmaaldrich.com. |
These reactions are typically carried out in polar aprotic solvents, such as acetone or DMF, often in the presence of a non-nucleophilic base like potassium carbonate to neutralize the HBr byproduct chemicalbook.com.
Cross-Coupling Reactions and Derived Transformations
The pyridyl bromide at the C-3 position is an ideal handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the scaffold.
Palladium catalysts are highly effective for activating the C-Br bond at the 3-position of the pyridine ring. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura) or carbopalladation (for Heck), and reductive elimination researchgate.net.
Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. It is a robust and widely used method for creating biaryl structures or introducing alkyl and vinyl groups researchgate.net. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₃PO₄).
Heck Reaction: In the Heck reaction, the bromopyridine is coupled with an alkene to form a substituted alkene. This process is valuable for extending carbon chains and synthesizing stilbene-like compounds.
Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by both palladium and a copper co-catalyst (typically CuI). It is a highly efficient method for synthesizing aryl-alkynes.
The table below summarizes typical conditions for these palladium-catalyzed reactions on related bromopyridine substrates.
| Reaction | Coupling Partner | Catalyst System | Base | Typical Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ / Na₂CO₃ | 3-Aryl-6-methoxypyridine derivative |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | 3-Styrenyl-6-methoxypyridine derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | 3-(Phenylethynyl)-6-methoxypyridine derivative |
Copper-catalyzed reactions provide a complementary and often more cost-effective alternative to palladium-based systems for functionalizing bromopyridines. These methods are particularly well-suited for forming C-N, C-O, and C-S bonds.
A notable example is the copper-catalyzed amination of bromopyridines (a type of Buchwald-Hartwig amination), which can be performed using aqueous ammonia in the presence of a copper(I) source like Cu₂O and a suitable ligand researchgate.net. This allows for the direct introduction of an amino group at the 3-position. Other copper-mediated reactions include the Ullmann condensation for forming C-O bonds with phenols or C-S bonds with thiols. More recently, copper catalysis has been used for novel transformations such as the heteroarylboration of dienes with 3-bromopyridine derivatives nih.gov.
The dual reactivity of this compound makes it a valuable building block for synthesizing fused heterocyclic compounds ias.ac.in. The synthetic strategy often involves a two-step process:
Initial Functionalization: A nucleophile is first used to displace the highly reactive bromomethyl group, introducing a side chain with a desired functional group.
Cyclization via Cross-Coupling: The pyridyl bromide is then used as a handle for an intramolecular cross-coupling reaction (e.g., a Heck or Suzuki reaction) to form a new ring fused to the pyridine core.
This sequential functionalization allows for the controlled and regioselective construction of complex polycyclic systems, which are prevalent in medicinal chemistry and materials science ias.ac.inlongdom.org.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is a complex process governed by the electronic effects of the existing substituents. The pyridine ring itself is inherently electron-deficient compared to benzene, rendering it less susceptible to attack by electrophiles. uoanbar.edu.iq This deactivation is a consequence of the electronegative nitrogen atom, which withdraws electron density from the ring. uoanbar.edu.iq
The substituents on the ring—bromo, bromomethyl, and methoxy (B1213986) groups—further modulate this reactivity and direct the regiochemical outcome of substitution. The methoxy group at the 6-position is an activating group due to its ability to donate electron density via resonance, which can enhance the reactivity of the pyridine ring towards electrophiles. acs.org Conversely, the bromine atom at the 3-position is a deactivating group due to its inductive electron-withdrawing effect, although it can donate electron density through resonance. The bromomethyl group at the 2-position is primarily an electron-withdrawing group through induction.
The directing effects of these substituents determine the position of incoming electrophiles. In general, electrophilic substitution on pyridine occurs at the 3- and 5-positions, as the intermediates formed by attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. uoanbar.edu.iq In the case of this compound, the available positions for substitution are C-4 and C-5.
Considering the directing effects of the existing groups:
The 6-methoxy group is an ortho, para-director. It strongly activates the ortho (C-5) and para (C-3, already substituted) positions.
The 3-bromo group is an ortho, para-director, but deactivating. It would direct incoming electrophiles to the C-2 (already substituted) and C-4 positions.
The 2-bromomethyl group is a deactivating group and would primarily direct to the meta positions (C-4 and C-6, with C-6 already substituted).
The cumulative effect of these substituents suggests that the C-5 position is the most likely site for electrophilic attack, being strongly activated by the methoxy group. The C-4 position is another possibility, influenced by the bromo and bromomethyl groups. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com However, Friedel-Crafts reactions are generally not successful on pyridine rings. uoanbar.edu.iq
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influence | Predicted Outcome |
| C-4 | Deactivated by adjacent bromo and bromomethyl groups. | Less favored |
| C-5 | Activated by the ortho methoxy group. | More favored |
It is important to note that without specific experimental data for this compound, these predictions are based on established principles of electrophilic aromatic substitution on substituted pyridines.
Radical Reactions and Mechanistic Investigations
The 2-(bromomethyl) group on the pyridine ring is a key site for radical reactivity. The carbon-bromine bond in the bromomethyl group is susceptible to homolytic cleavage, either thermally or photochemically, to generate a pyridyl-stabilized benzylic-type radical. chemistrysteps.commaricopa.edupressbooks.pub The stability of this radical intermediate is a crucial factor in determining the feasibility of subsequent reactions.
The general mechanism for radical reactions involving the bromomethyl group would proceed through three main stages: initiation, propagation, and termination.
Initiation: This step involves the formation of initial radical species. For instance, homolytic cleavage of the C-Br bond in the bromomethyl group can be initiated by UV light or a radical initiator. youtube.com Br-CH₂-Py → Br• + •CH₂-Py (where Py represents the substituted pyridine ring)
Propagation: The generated pyridylmethyl radical can then participate in a chain reaction. For example, it could abstract a hydrogen atom from another molecule or add across a double bond.
Termination: The radical chain reaction is terminated by the combination of two radical species.
The stability of the 2-(methyl)pyridyl radical is enhanced by the adjacent pyridine ring, which can delocalize the unpaired electron. This stability would be comparable to that of a benzylic radical. The presence of other substituents on the pyridine ring can also influence the stability of the radical intermediate.
Transformations of the Methoxy Group
The 6-methoxy group in this compound can undergo several transformations, primarily involving the cleavage of the methyl-oxygen bond or nucleophilic displacement of the entire methoxy group.
Demethylation: The methoxy group can be cleaved to yield the corresponding pyridin-6-ol derivative. This transformation is typically achieved using strong acids such as HBr or HI, or with Lewis acids like BBr₃. The reaction generally proceeds via protonation of the ether oxygen followed by nucleophilic attack of the conjugate base on the methyl group (an SN2 reaction). Selective demethylation in the presence of other functional groups can be challenging and may require specific reagents.
Nucleophilic Aromatic Substitution: The methoxy group at the 6-position of the pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen activates the C-2 and C-6 positions towards nucleophilic attack. While the methoxy group is not a traditional leaving group, its displacement can be facilitated under certain conditions, particularly with strong nucleophiles. For example, methoxypyridines can undergo amination reactions. ntu.edu.sgnih.gov The presence of other electron-withdrawing groups on the ring would further enhance the susceptibility of the methoxy group to nucleophilic displacement.
The reactivity of the methoxy group is summarized in the table below:
Table 2: Potential Transformations of the 6-Methoxy Group
| Reaction | Reagents | Product |
| Demethylation | HBr, HI, BBr₃ | 3-Bromo-2-(bromomethyl)pyridin-6-ol |
| Nucleophilic Substitution | Strong Nucleophiles (e.g., amines, alkoxides) | 6-substituted-3-Bromo-2-(bromomethyl)pyridine |
The specific conditions required for these transformations would need to be determined experimentally, taking into account the influence of the other substituents on the pyridine ring.
Applications in Advanced Organic Synthesis As a Building Block
Construction of Complex Heterocyclic Systems
The inherent reactivity of the bromomethyl group, coupled with the potential for further functionalization of the pyridine (B92270) ring at the bromo-substituted position, renders 3-bromo-2-(bromomethyl)-6-methoxypyridine a powerful tool for the synthesis of complex heterocyclic systems.
The 2-(bromomethyl)pyridine moiety is a well-established precursor for the synthesis of fused pyridine systems, such as imidazo[1,5-a]pyridines. These bicyclic structures are of significant interest due to their presence in a variety of biologically active compounds. The synthesis typically involves the reaction of the bromomethyl group with a nitrogen-containing nucleophile, which can then undergo cyclization onto the pyridine nitrogen.
For instance, 2-(aminomethyl)pyridines, which can be readily prepared from their 2-(bromomethyl) counterparts, undergo cyclocondensation with various reagents to form the imidazo[1,5-a]pyridine core. beilstein-journals.org This strategy allows for the introduction of diverse substituents onto the fused imidazole ring, leading to a library of compounds with potential applications in medicinal chemistry. The presence of the bromo and methoxy (B1213986) groups on the pyridine ring of this compound offers further opportunities for diversification of the final polycyclic products.
Another important class of polycyclic pyridine derivatives that can be accessed from 2-(bromomethyl)pyridines are pyrido[1,2-a]indoles. These structures are known for their medicinal and pharmaceutical importance. nih.gov Synthetic routes often involve the reaction of a 2-substituted pyridine with an aryne precursor, leading to an annulation reaction that forms the indole ring fused to the pyridine core. nih.gov The versatility of this approach allows for the synthesis of a wide array of substituted pyrido[1,2-a]indoles. rsc.orgresearchgate.net
Table 1: Examples of Polycyclic Heterocyclic Systems Derivable from 2-(Bromomethyl)pyridine Precursors
| Heterocyclic System | General Synthetic Strategy | Potential for this compound |
| Imidazo[1,5-a]pyridines | Cyclocondensation of the corresponding 2-(aminomethyl)pyridine with suitable electrophiles. beilstein-journals.org | The bromo and methoxy groups would be retained on the pyridine ring of the final product, allowing for further functionalization. |
| Pyrido[1,2-a]indoles | Annulation reaction of a 2-substituted pyridine with an aryne precursor. nih.govnih.gov | The substituents on the pyridine ring can influence the electronics and sterics of the annulation reaction. |
Annulation Reactions
Annulation reactions involving this compound can lead to the formation of a variety of fused heterocyclic systems. The dual reactivity of the bromomethyl group and the bromo substituent allows for sequential or one-pot multi-component reactions to build complex polycyclic frameworks. For example, the bromomethyl group can react with a binucleophile to form a new ring, and the bromo group can then be used in a subsequent cross-coupling reaction to add further complexity.
Precursor for Advanced Ligands and Organometallic Reagents
The pyridine nitrogen and the potential for introducing other donor atoms through derivatization of the bromomethyl group make this compound an excellent precursor for the synthesis of advanced ligands for organometallic chemistry.
The 2-(bromomethyl)pyridine unit is a common starting material for the synthesis of N,N-bidentate ligands. researchgate.net These ligands are crucial in coordination chemistry and catalysis, as they can form stable complexes with a variety of transition metals. acs.orgnih.gov The reaction of the bromomethyl group with primary or secondary amines, or other nitrogen-containing heterocycles, provides a straightforward route to a diverse range of bidentate and polydentate ligands. sigmaaldrich.com
The resulting ligands can be used to synthesize a variety of palladium(II) complexes, which are known to be efficient catalysts in cross-coupling reactions. acs.orgnih.gov The electronic and steric properties of the pyridine ligand, influenced by the bromo and methoxy substituents, can have a significant impact on the catalytic activity and selectivity of the resulting metal complexes.
Intermediate in the Synthesis of Agrochemicals and Functional Materials
Substituted pyridines are a cornerstone of the agrochemical industry, with many commercial fungicides, herbicides, and insecticides containing this heterocyclic core. researchgate.net The unique combination of substituents in this compound makes it a valuable intermediate for the synthesis of novel agrochemicals. For instance, pyridine carboxamides are a known class of fungicides that act as succinate dehydrogenase inhibitors. nih.gov The bromo and methoxy groups can be strategically manipulated to optimize the biological activity and physicochemical properties of the final product. The development of new fungicides is crucial to combat the emergence of resistant strains of phytopathogenic fungi. rudn.ru
In the realm of functional materials, pyridine-containing conjugated polymers are of great interest for applications in organic electronics. rsc.orgacs.org The pyridine unit can be incorporated into the polymer backbone to modulate its electronic and optical properties. The bromo substituent on this compound is particularly useful for this purpose, as it can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, which are commonly used for the synthesis of conjugated polymers. The bromomethyl group can be further functionalized to introduce side chains that can influence the polymer's solubility and morphology.
Table 2: Potential Applications of this compound as a Synthetic Intermediate
| Field | Application | Key Functional Groups Utilized |
| Agrochemicals | Synthesis of novel fungicides. mdpi.comgoogle.com | Pyridine core, bromo and methoxy substituents for tuning activity. |
| Functional Materials | Preparation of pyridine-containing conjugated polymers. rsc.orgacs.org | Bromo group for cross-coupling polymerization, bromomethyl for side-chain functionalization. |
Role in Medicinal Chemistry Research as a Synthetic Intermediate for Target Molecules
The pyridine scaffold is a ubiquitous feature in a vast number of approved drugs and biologically active molecules. nih.govnih.gov Its ability to act as a hydrogen bond acceptor and its capacity to be readily functionalized make it a privileged structure in medicinal chemistry. frontiersin.orgresearchgate.netsemanticscholar.org this compound serves as a valuable intermediate for the synthesis of target molecules in medicinal chemistry research, providing a versatile platform for the introduction of various pharmacophoric groups.
The reactive bromomethyl group can be used to attach the pyridine core to other molecular fragments through nucleophilic substitution reactions. sci-hub.se This allows for the construction of diverse chemical libraries for screening against various biological targets. The bromo substituent can be utilized in late-stage functionalization through cross-coupling reactions, enabling the exploration of structure-activity relationships.
Derivatization Strategies for Enhancing Molecular Complexity and Diversity
The presence of two distinct reactive sites, the bromomethyl group and the bromo substituent, on the this compound scaffold allows for a multitude of derivatization strategies to enhance molecular complexity and diversity.
The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. researchgate.netresearchgate.netrsc.org This provides a straightforward method for building molecular diversity around the pyridine core.
The bromo substituent can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com This allows for the introduction of aryl, heteroaryl, and vinyl groups at the 3-position of the pyridine ring, significantly increasing the structural complexity of the resulting molecules.
The sequential or orthogonal functionalization of these two sites provides a powerful strategy for the synthesis of highly complex and diverse molecules from a single, readily accessible starting material.
Advanced Structural and Electronic Elucidation
Spectroscopic Analysis for Confirmation of Reaction Pathways and Product Isomerism
Spectroscopic techniques are indispensable tools for confirming the successful synthesis of "3-Bromo-2-(bromomethyl)-6-methoxypyridine" and for distinguishing it from potential isomers, such as "2-Bromo-6-(bromomethyl)-3-methoxypyridine". bldpharm.comsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of a molecule. For "this compound," both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are crucial for unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the bromomethyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the pyridine (B92270) ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents (bromo, bromomethyl, and methoxy groups).
2D NMR Spectroscopy: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons.
COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to assign the positions of the aromatic protons relative to each other.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon atom.
HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the substituents and the pyridine ring, for instance, by observing a correlation between the methoxy protons and the C6 carbon of the pyridine ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| -CH₂Br | ~4.5 - 4.8 (s) | ~30 - 35 | C2, C3 |
| -OCH₃ | ~3.9 - 4.1 (s) | ~55 - 60 | C6 |
| H4 | ~7.0 - 7.3 (d) | ~110 - 115 | C2, C5, C6 |
| H5 | ~7.6 - 7.9 (d) | ~140 - 145 | C3, C4, C6 |
| C2 | - | ~150 - 155 | - |
| C3 | - | ~115 - 120 | - |
| C4 | - | ~110 - 115 | - |
| C5 | - | ~140 - 145 | - |
| C6 | - | ~160 - 165 | - |
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which can be used to confirm the molecular formula of "this compound" (C₇H₇Br₂NO). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two bromine atoms. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information.
Expected fragmentation pathways for "this compound" would likely involve:
Loss of a bromine radical (Br•) from the bromomethyl group.
Loss of the entire bromomethyl radical (•CH₂Br).
Cleavage of the methoxy group (•OCH₃).
Sequential loss of HBr.
Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound
| m/z (predicted) | Formula | Description |
|---|---|---|
| 280.8999 | [C₇H₇⁷⁹Br₂NO]⁺ | Molecular ion (M⁺) with ²⁷⁹Br |
| 282.8979 | [C₇H₇⁷⁹Br⁸¹BrNO]⁺ | Molecular ion (M+2)⁺ |
| 284.8958 | [C₇H₇⁸¹Br₂NO]⁺ | Molecular ion (M+4)⁺ |
| 201.9710 | [C₇H₇⁷⁹BrNO]⁺ | Loss of Br |
| 187.9554 | [C₆H₄⁷⁹BrO]⁺ | Loss of CH₂Br and subsequent rearrangement |
| 170.9682 | [C₇H₇⁷⁹Br]⁺• | Loss of NO |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra would show characteristic absorption bands corresponding to the functional groups present in "this compound".
C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed in the 3100-2800 cm⁻¹ region.
C=C and C=N stretching: Vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region.
C-O stretching: The stretching of the methoxy group's C-O bond would be visible around 1250 cm⁻¹.
C-Br stretching: The C-Br stretching vibrations would be found in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.
Analysis of the IR and Raman spectra of related compounds such as 3-Bromo-6-methoxy-2-methylpyridine can provide a good reference for the expected vibrational frequencies. nih.gov
Table 3: Predicted Infrared and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-CH₂Br, -OCH₃) | 3000 - 2850 | Medium |
| C=C/C=N Ring Stretch | 1600 - 1450 | Strong |
| CH₂ Scissoring | ~1450 | Medium |
| C-O-C Asymmetric Stretch | ~1250 | Strong |
| C-O-C Symmetric Stretch | ~1050 | Medium |
| C-Br Stretch | 700 - 500 | Strong |
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "this compound" can be obtained, this technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice.
As of the latest search, there is no publicly available crystal structure for "this compound". However, the crystal structure of a related compound, (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine, has been reported, demonstrating the feasibility of crystallographic studies on complex brominated pyridine derivatives. nih.gov The determination of the crystal structure of the title compound would be a valuable contribution to the understanding of its solid-state properties.
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
No specific Density Functional Theory (DFT) calculations or other quantum chemical studies have been published for 3-Bromo-2-(bromomethyl)-6-methoxypyridine. Such studies are crucial for understanding the electronic properties of a molecule.
There is no available data on the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This information is fundamental for predicting a molecule's reactivity, as the HOMO-LUMO gap is an indicator of chemical stability and the orbitals themselves show likely sites for electrophilic and nucleophilic attack.
Electrostatic potential maps and detailed charge distribution analyses for this compound are not available in the current body of scientific literature. These maps are invaluable for visualizing the electron-rich and electron-poor regions of a molecule, which in turn helps predict intermolecular interactions and sites of reactivity.
Reaction Mechanism Studies Using Computational Methods
There are no published computational studies investigating the reaction mechanisms involving this compound. Theoretical examinations of potential reaction pathways, transition states, and activation energies would provide significant insight into its synthetic utility and potential byproducts.
Conformation Analysis and Stereochemical Considerations
A detailed conformational analysis of this compound is not available. While studies on simpler 2-(halomethyl)pyridines suggest that the orientation of the bromomethyl group relative to the pyridine (B92270) ring is a key conformational question, specific calculations to determine the most stable conformers and the rotational barriers for this particular molecule have not been reported. nih.gov Due to the presence of a stereocenter if the bromomethyl group were to be substituted, stereochemical considerations would be relevant, but no computational studies have addressed this.
QSAR Studies for Predictive Reactivity and Synthetic Design (without biological implications)
No Quantitative Structure-Activity Relationship (QSAR) studies focusing on the reactivity or synthetic applications of this compound have been found. QSAR models are powerful tools for predicting the properties of new compounds based on the properties of known molecules, but a dataset including the target compound or its close analogs for the purpose of predicting synthetic reactivity does not appear to exist.
Future Research Directions and Emerging Methodologies
Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in Traditional multi-step syntheses of complex pyridines often involve harsh reagents, toxic solvents, and poor atom economy. rasayanjournal.co.inrsc.org Future research into the synthesis of 3-Bromo-2-(bromomethyl)-6-methoxypyridine is likely to prioritize the adoption of greener protocols.
Key areas of development include:
Multicomponent Reactions (MCRs) : One-pot MCRs are an increasingly popular method for building molecular complexity in a single step, which aligns with green chemistry principles like atom economy and reduced reaction times. nih.govresearchgate.net Developing an MCR strategy for the pyridine (B92270) core of the target molecule could significantly streamline its synthesis.
Microwave-Assisted Synthesis : This technique has been shown to accelerate reaction times, improve yields, and lead to purer products in the synthesis of various pyridine derivatives. nih.gov Applying microwave irradiation to the bromination and methoxylation steps in the synthesis of this compound could offer a more efficient alternative to conventional heating. nih.govnih.gov
Eco-Friendly Solvents and Catalysts : Research is focused on replacing hazardous solvents with greener alternatives like water or ionic liquids and developing recyclable catalysts, such as solid-supported or nanocatalysts, to simplify product purification and minimize waste. researchgate.netresearchgate.netrsc.org For instance, the use of recyclable nano-TiO2 has shown high catalytic activity in the synthesis of pyridine dicarbonitriles in water. researchgate.net The substitution of hazardous reagents, such as strong oxidizing and reducing agents, with more benign enzymatic or biocatalytic systems is also a key goal. rsc.org
Table 1: Comparison of Conventional vs. Green Synthesis Methods for Pyridine Derivatives
| Feature | Conventional Method | Green Method (Microwave) |
|---|---|---|
| Reaction Time | 6-9 hours | 5-7 minutes |
| Yield (%) | 73-84% | 90-94% |
| Process | Multi-step, requires heating | One-pot, microwave irradiation |
| Environmental Impact | Higher energy consumption, potential for hazardous solvents | Reduced time and energy, often uses greener solvents like ethanol |
Data adapted from a study on the synthesis of 3-pyridine derivatives. nih.gov
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, or continuous processing, offers significant advantages over traditional batch production for synthesizing chemical compounds, including improved safety, consistency, and scalability. vcu.edu The synthesis of pyridine derivatives, which are components in approximately 20% of top-selling pharmaceuticals, often suffers from low yields and high production costs in batch processes. vcu.edu
The application of flow chemistry to the synthesis of this compound could involve integrating the necessary reaction steps—such as the formation of the pyridine ring, methoxylation, and subsequent brominations—into a single, continuous sequence. vcu.edugoogle.com Researchers at Virginia Commonwealth University have demonstrated this potential by converting a five-step batch process for the HIV drug Nevirapine, a pyridine derivative, into a single continuous flow process. vcu.edu This innovation led to a substantial increase in yield and a projected 75% reduction in production costs. vcu.edu
Similar strategies could be developed for this compound. A continuous flow reactor could allow for precise control over reaction parameters like temperature, pressure, and residence time for each synthetic step, potentially leading to higher regioselectivity and yield while minimizing the formation of impurities. google.comyoutube.com
Data based on the synthesis of Nevirapine. vcu.edu
Chemoenzymatic Synthesis of Analogues
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional chemical reactions to create complex molecules. nih.gov This approach is particularly valuable for producing chiral compounds with high enantiomeric excess. nih.gov While direct chemoenzymatic synthesis of this compound has not been reported, emerging research on pyridine analogues highlights significant potential.
Future research could explore:
Biocatalytic C-H Oxyfunctionalization : Whole-cell biocatalysts have been used to synthesize 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine with high efficiency. rsc.orgrsc.org A similar enzymatic approach could be envisioned to selectively hydroxylate a methyl group on a pyridine precursor, which could then be chemically converted to the bromomethyl group found in the target molecule. This biocatalytic route offers a more sustainable alternative to protocols that use strong oxidizing agents. rsc.orgrsc.org
Enzymatic Production of Chiral Alcohols : Researchers have successfully used alcohol dehydrogenase from Lactobacillus kefir for the asymmetric reduction of acyl pyridine derivatives to produce chiral secondary alcohols with excellent enantiomeric excess (95->99%). nih.gov This methodology could be adapted to create chiral analogues of this compound, which could be valuable for pharmaceutical applications.
Multi-Enzyme One-Pot Systems : One-pot systems using multiple enzymes have been developed for the synthesis of compounds like 3-(aminomethyl) pyridine from a carboxylic acid precursor. researchgate.net A similar cascade reaction could potentially be designed to build or functionalize the core of this compound analogues, offering an efficient and environmentally friendly synthetic route. researchgate.net
Table 3: Examples of Chemoenzymatic Synthesis of Pyridine Analogues
| Product | Precursor | Biocatalyst(s) | Key Advantages |
|---|---|---|---|
| 2,6-Bis(hydroxymethyl)pyridine | 2,6-Lutidine | Recombinant microbial whole cells | Sustainable one-pot process, avoids strong oxidizing agents. rsc.orgrsc.org |
| 3-(Aminomethyl) pyridine | Nicotinic acid | Carboxylic acid reductase (ncCAR) & ω-transaminase (OATA) | High yield (93%) in a self-sufficient whole-cell system. researchgate.net |
Development of Novel Catalytic Systems for Specific Transformations
The development of novel catalysts is crucial for overcoming challenges in the synthesis of highly substituted pyridines, such as controlling regioselectivity and enabling difficult transformations under mild conditions. researchgate.netacs.org Research in this area is vital for improving the synthesis of this compound.
Emerging catalytic strategies include:
Catalytic C-H Activation : Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of aromatic rings, avoiding the need for pre-functionalized starting materials. rsc.orgacsgcipr.org Palladium and ruthenium-based catalysts have been extensively studied for the C-H arylation of pyridines. mdpi.commdpi.com Future work could focus on developing catalytic systems capable of direct and regioselective C-H bromination of a 2-(bromomethyl)-6-methoxypyridine (B187069) precursor at the C-3 position. Research has shown that C-H activation on 2-methoxypyridine (B126380) is feasible, providing a foundation for such investigations. acs.org
Heterogeneous and Nanocatalysis : To improve sustainability, there is a strong focus on developing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. numberanalytics.com Nanocatalysts, for example, have demonstrated high efficiency and reusability in the synthesis of various pyridine derivatives. researchgate.net
Photocatalysis and Electrocatalysis : These emerging methods offer the potential for activating molecules under exceptionally mild conditions using light or electricity. numberanalytics.com Visible-light photocatalysis, for instance, has been used to synthesize pyridine derivatives through radical-mediated pathways, which could offer a novel route for the specific brominations required for this compound. numberanalytics.com
Table 4: Novel Catalytic Systems for Pyridine Functionalization
| Catalytic Approach | Metal/System | Transformation | Key Feature |
|---|---|---|---|
| C-H Activation | Palladium (Pd) | Arylation of thieno-pyrimidines | Selective functionalization at different positions by controlling temperature. mdpi.com |
| C-H Activation | Ruthenium (Ru) | Arylation of 2-phenylpyridine (B120327) with aryl chlorides | Can be performed in water, an environmentally friendly solvent. mdpi.com |
| Photocatalysis | Visible-light activated catalysts | General pyridine derivatization | Radical-mediated pathways under mild conditions. numberanalytics.com |
| Heterogeneous Catalysis | Zeolite-based catalysts | Alkylation and acylation of pyridines | Catalyst is recyclable and easily separated. numberanalytics.com |
Q & A
Q. Table 1: Reactivity Comparison in Substitution Reactions
| Position | Reactivity (Relative Rate) | Preferred Conditions |
|---|---|---|
| 3-Bromo | Moderate (Pd catalysis) | DMF, 80°C, K₂CO₃ |
| 2-Bromomethyl | High (Ni catalysis) | THF, RT, NaOMe |
What synthetic strategies enable the incorporation of this compound into complex heterocycles?
Methodological Answer:
This compound serves as a bifunctional building block in multicomponent reactions:
- Michael Addition: As demonstrated in Herzon’s synthesis of (–)-huperzine A, the bromomethyl group undergoes Michael addition with enolates, forming α-cyanoketone intermediates. Subsequent Pd-catalyzed intramolecular heteroarylation constructs bicyclic frameworks .
- Cross-Coupling: The 3-bromo site participates in Ullmann or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups. Optimize ligand choice (e.g., XPhos for bulky substrates) to minimize steric hindrance .
How do computational methods predict the stability of intermediates derived from this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Evaluate Transition States: Identify energy barriers for bromine displacement at each position.
- Solvent Effects: COSMO-RS models simulate solvent interactions, predicting solvolysis rates in methanol/water mixtures .
- Regioselectivity Maps: Machine learning models (trained on Pistachio/BKMS databases) correlate substituent effects with reaction outcomes .
What analytical techniques are critical for characterizing degradation products of this compound under acidic conditions?
Methodological Answer:
- HPLC-MS: Monitors demethylation of the methoxy group (common under strong acids). Use a C18 column with 0.1% formic acid in acetonitrile/water .
- NMR (¹H/¹³C): Detect bromine loss via changes in coupling patterns (e.g., disappearance of H-2 and H-6 signals in DMSO-d₆) .
- X-ray Crystallography: Resolves structural rearrangements, such as ring-opening in extreme conditions .
How does the methoxy group at position 6 influence electronic properties compared to other substituents?
Methodological Answer:
The methoxy group donates electron density via resonance, altering reactivity:
- Impact on Aromaticity: Increases electron density at positions 2 and 4, making the 3-bromo site more electrophilic.
- Comparative Studies:
- Methyl vs. Methoxy: Methyl at position 6 (as in 3-Bromo-2-(bromomethyl)-6-methylpyridine) reduces resonance stabilization, lowering reactivity in SNAr reactions by 40% .
- Fluorine Substitution: Replacing methoxy with CF₃ (e.g., in ’s analog) drastically increases oxidative stability but reduces nucleophilic substitution rates .
What are the challenges in achieving enantioselective transformations using this compound?
Methodological Answer:
- Chiral Catalyst Design: Bulky ligands (e.g., Josiphos) are required to differentiate the prochiral bromomethyl group. Recent studies show Rh-catalyzed asymmetric hydroformylation achieves up to 85% ee .
- Dynamic Kinetic Resolution: Combine Pd catalysts with chiral bases (e.g., Cinchona alkaloids) to racemize intermediates during cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
